molecular formula C40H56O3 B12775167 Chrysanthemaxanthin CAS No. 27780-11-6

Chrysanthemaxanthin

Cat. No.: B12775167
CAS No.: 27780-11-6
M. Wt: 584.9 g/mol
InChI Key: JRHJXXLCNATYLS-SOOLLQOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysanthemaxanthin can be synthesized through the acid-catalyzed reaction of parent carotenoid 5,6-epoxides . The preparation involves the use of specific reaction conditions, including the use of acid catalysts and controlled temperatures to ensure the formation of the desired epoxide structure.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the petals and florets of Calendula officinalis . The extraction process includes solvent extraction followed by chromatographic separation to isolate this compound from other carotenoids present in the plant material.

Chemical Reactions Analysis

Types of Reactions: Chrysanthemaxanthin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into less oxidized forms.

    Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further analyzed using techniques like NMR and HPLC .

Scientific Research Applications

Chrysanthemaxanthin has a wide range of scientific research applications, including:

Properties

CAS No.

27780-11-6

Molecular Formula

C40H56O3

Molecular Weight

584.9 g/mol

IUPAC Name

(2S,6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol

InChI

InChI=1S/C40H56O3/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36-24-37-39(8,9)26-34(42)27-40(37,10)43-36/h11-24,33-36,41-42H,25-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t33-,34-,35-,36-,40+/m0/s1

InChI Key

JRHJXXLCNATYLS-SOOLLQOPSA-N

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/[C@@H]2C=C3[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C2C=C3C(CC(CC3(O2)C)O)(C)C)C)C)(C)C)O

Origin of Product

United States

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